(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate
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Overview
Description
(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Benzyl Ester: The initial step involves the esterification of a suitable carboxylic acid with benzyl alcohol under acidic conditions.
Introduction of the Methylamino Group:
Formation of the Pentanoate Backbone: The pentanoate backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methylamino derivatives.
Scientific Research Applications
(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-Benzyl 3-methyl-2-(methylamino)butanoate
- (2S,3R)-Benzyl 3-methyl-2-(methylamino)hexanoate
- (2S,3R)-Benzyl 3-methyl-2-(ethylamino)pentanoate
Uniqueness
(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate is unique due to its specific stereochemistry and the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stereochemistry and functional group interactions are critical.
Properties
IUPAC Name |
benzyl (2S,3R)-3-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C7H8O3S/c1-4-11(2)13(15-3)14(16)17-10-12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,11,13,15H,4,10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t11-,13+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNZHOPUUULAY-YLAFAASESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743188 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201544-39-0 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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